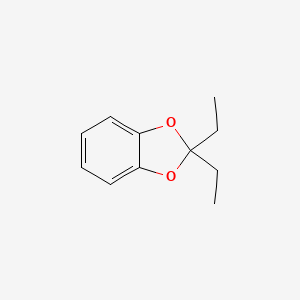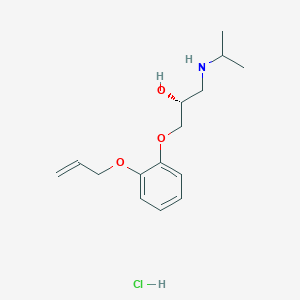
(R)-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an allyloxy group, a phenoxy group, and a hydroxypropyl group, all attached to an isopropylammonium chloride moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride typically involves a multi-step process. The initial step often includes the preparation of the allyloxyphenol intermediate. This intermediate is then reacted with an appropriate epoxide under basic conditions to form the hydroxypropyl derivative. The final step involves the quaternization of the amine group with isopropyl chloride to yield the desired ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The allyloxy group can be reduced to an alkyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated alkyl derivative.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of ®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypropyl group may facilitate its binding to hydrophilic sites, while the phenoxy and allyloxy groups may interact with hydrophobic regions of the target molecules.
類似化合物との比較
Similar Compounds
- ®-(3-(2-(Methoxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
- ®-(3-(2-(Ethoxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
- ®-(3-(2-(Propoxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
Uniqueness
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and biological properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
特性
CAS番号 |
29208-41-1 |
|---|---|
分子式 |
C15H24ClNO3 |
分子量 |
301.81 g/mol |
IUPAC名 |
(2R)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/t13-;/m1./s1 |
InChIキー |
COAJXCLTPGGDAJ-BTQNPOSSSA-N |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1OCC=C)O.Cl |
正規SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


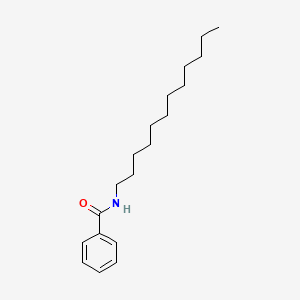
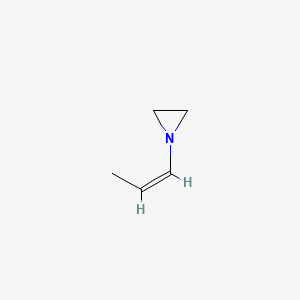
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
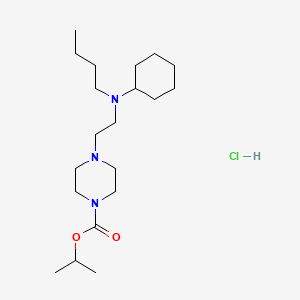

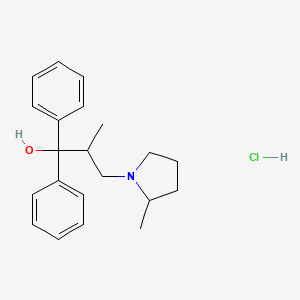
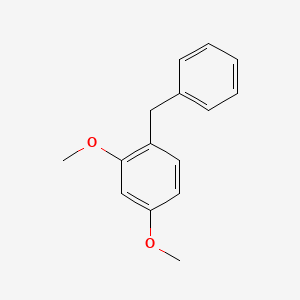
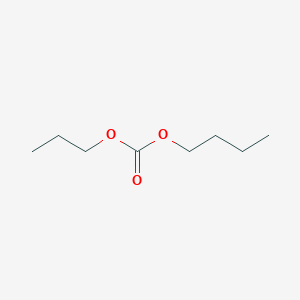


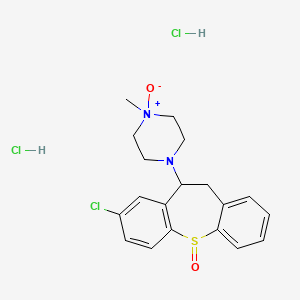

![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
